

A Comparative Guide to the Flame Retardant Properties of Antimony Compounds

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Compound of Interest

Compound Name: Antimony

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This guide provides an objective comparison of the flame retardant properties of common **antimony** compounds used as synergists in halogenated polymer systems. By presenting available experimental data, detailed methodologies, and a mechanistic overview, this document aims to support informed decisions in the formulation of flame-retardant materials.

Introduction to Antimony-Based Flame Retardant Synergists

Antimony compounds, most notably **antimony** trioxide (Sb_2O_3), are not inherently flame retardant.^[1] Their efficacy is realized through a powerful synergistic interaction with halogenated compounds (e.g., brominated or chlorinated flame retardants).^{[2][3][4]} This synergy significantly enhances the fire resistance of a wide range of polymers. This guide focuses on the comparative performance of three key **antimony** compounds: **antimony** trioxide, **antimony** pentoxide (Sb_2O_5), and sodium antimonate (NaSbO_3).

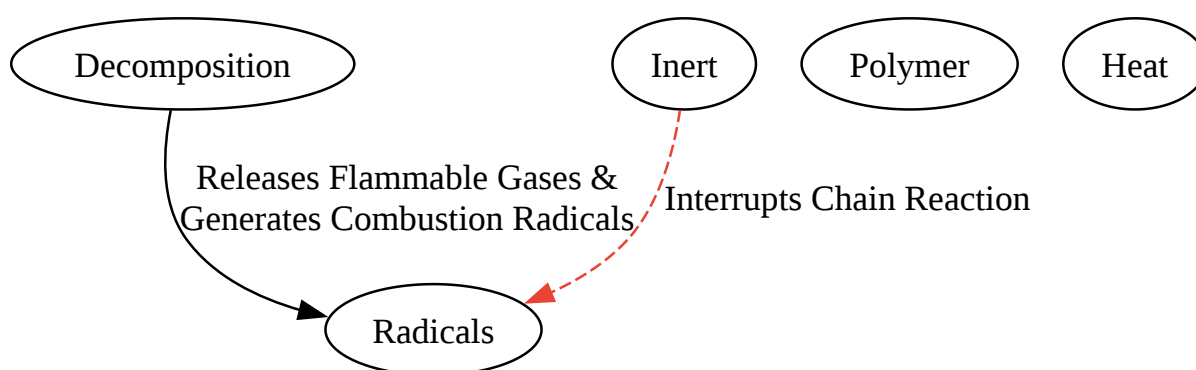
Mechanism of Action

The flame retardant action of **antimony**-halogen systems occurs in both the gas and solid phases of a fire.

Gas Phase Inhibition: In the presence of heat, the halogenated flame retardant decomposes to produce hydrogen halides (HX). These react with the **antimony** compound to form volatile

antimony halides (SbX_3) or **antimony** oxyhalides (SbOX).^[1] These volatile **antimony** species act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion. This "flame poisoning" effect is the primary mechanism of flame retardancy.^{[3][4]}

Solid Phase Charring: In the condensed phase (the polymer itself), **antimony** compounds can promote the formation of a protective char layer. This char acts as an insulating barrier, shielding the underlying polymer from heat and limiting the release of flammable gases into the gas phase. It also restricts the flow of oxygen to the polymer surface, further inhibiting combustion.^[1]



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Figure 1: General synergistic flame retardant mechanism of **antimony** compounds.

Comparative Performance Data

The following tables summarize available data on the flame retardant performance of different **antimony** compounds. It is important to note that the data is compiled from various sources and may not be directly comparable due to differences in polymer grades, formulations, and testing conditions.

Poly(acrylonitrile-co-vinylidene chloride) (PANVDC) Films

This table presents a direct comparison between **antimony** trioxide (ATO(3)) and **antimony** tetroxide (ATO(4)) in PANVDC films.

Formulation	LOI (%)	UL 94 Rating	Source(s)
Pure PANVDC	26.4	-	[1]
PANVDC + Antimony Trioxide (ATO(3))	29.0	V-0	[1]
PANVDC + Antimony Tetroxide (ATO(4))	31.2	V-0	[1]

Table 1: Flame retardancy of PANVDC films with different **antimony** oxides.[1]

Polypropylene (PP)

This table compares **antimony** trioxide and **antimony** pentoxide in fine denier polypropylene fibers, synergized with a brominated aromatic compound.

Formulation	UL 94 Rating	Observations	Source(s)
PP + Brominated Aromatic + Antimony Trioxide	V-0 to Fail (concentration dependent)	Larger particle size can affect polymer rheology.	[2]
PP + Brominated Aromatic + Antimony Pentoxide	V-2	Smaller, colloidal particle size (0.03 micron) results in better dispersion. Significantly better Izod impact strength compared to trioxide formulations.	[2]

Table 2: Comparison of **antimony** trioxide and **antimony** pentoxide in polypropylene.[2]

Engineering Plastics (e.g., PET, Polyamide)

While direct quantitative flame retardancy data is limited in the available literature for a side-by-side comparison in PET, the following qualitative and physical property comparisons for sodium antimonate versus **antimony** trioxide have been noted.

Feature	Antimony Trioxide	Sodium Antimonate	Source(s)
Heat Resistance	Can act as a depolymerization catalyst in some engineering plastics.	Does not negatively affect heat resistance; stable up to 1400°C.	[5]
Hydrolysis Resistance	-	Superior to antimony trioxide, especially when using non-water, fine grades.	[5]
Physical Strength	Lower	Higher tensile and physical strength in compounded resins.	[5]
Transparency	Higher refractive index (2.08), leading to more opacity.	Lower refractive index (1.73), closer to that of plastics, allowing for better transparency and clear coloring.	[5]
Smoke Suppression	-	The formation of Na ₂ O can neutralize acidic gases, potentially reducing smoke toxicity and increasing LOI by 2-3%.	[3]

Table 3: Qualitative and physical property comparison of **antimony** trioxide and sodium antimonate in engineering plastics.[3][5]

Experimental Protocols

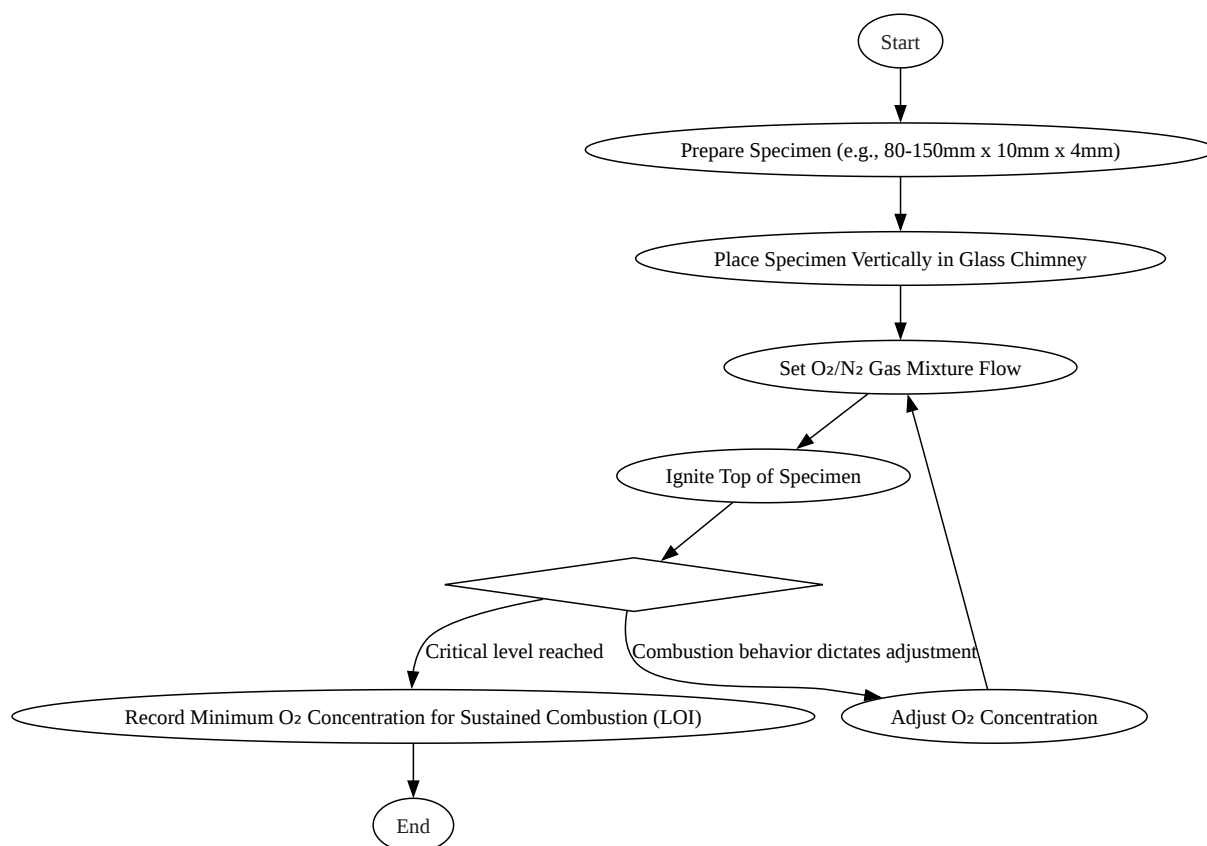
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under

specified test conditions. A higher LOI value indicates better flame retardancy.

Methodology:

- A small, vertically oriented specimen is placed in a glass chimney.
- A mixture of oxygen and nitrogen is introduced at the bottom of the chimney, flowing upwards.
- The top edge of the specimen is ignited with a flame.
- The oxygen concentration in the gas mixture is systematically varied.
- The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length.



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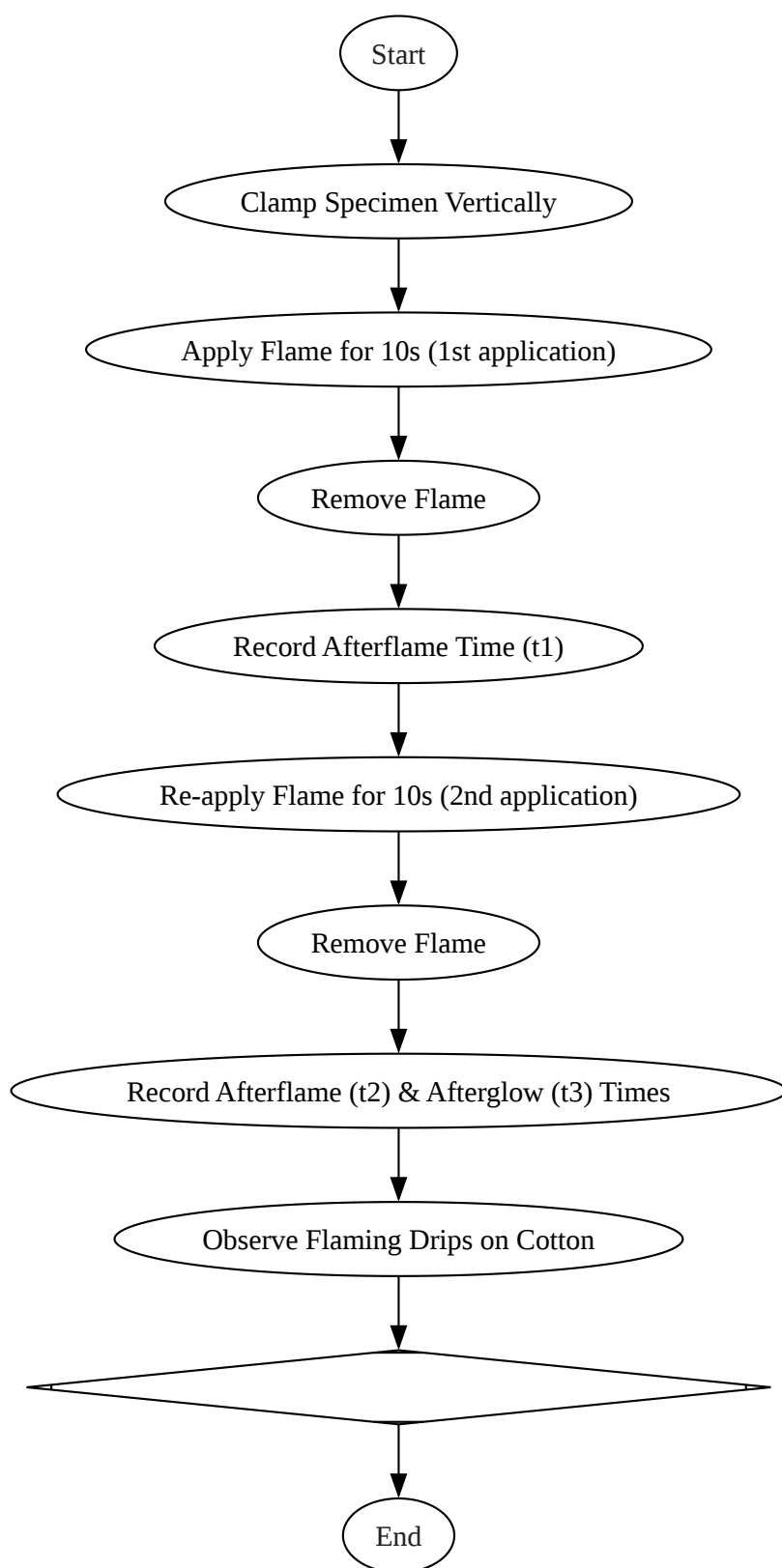
Figure 2: Workflow for the Limiting Oxygen Index (LOI) test.

UL 94 Vertical Burn Test

The UL 94 standard is widely used to determine the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is generally more stringent than the horizontal burn (HB) test.

Methodology:

- A rectangular test specimen (typically 125 mm x 13 mm) is clamped vertically.
- A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
- As soon as the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
- A piece of cotton is placed below the specimen to observe if flaming drips ignite it.
- The material is classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior (V-0 being the most flame-retardant).



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Figure 3: Workflow for the UL 94 Vertical Burn test.

Cone Calorimetry - ASTM E1354 / ISO 5660

Cone calorimetry is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It measures parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), time to ignition (TTI), and smoke production.

Methodology:

- A square specimen (typically 100 mm x 100 mm) is placed horizontally on a load cell to measure mass loss.
- The specimen is exposed to a constant level of radiant heat from a conical heater.
- An electric spark igniter is positioned above the specimen to ignite the flammable gases produced.
- The combustion products are collected by an exhaust hood, where the oxygen concentration and flow rate are measured.
- The heat release rate is calculated based on the principle of oxygen consumption (approximately 13.1 MJ of heat is released per kg of oxygen consumed).

Conclusion

The synergistic combination of **antimony** compounds with halogenated flame retardants provides a highly effective means of imparting fire resistance to polymers.

- **Antimony** Trioxide remains the most widely used and cost-effective synergist.
- **Antimony** Pentoxide, particularly in colloidal form, offers advantages in applications requiring fine particle size, good dispersion, and the preservation of mechanical properties like impact strength.[2]
- Sodium Antimonate presents a compelling alternative for high-temperature engineering plastics, where its superior thermal stability, lower impact on polymer degradation, and better transparency are significant benefits.[5] It may also offer an advantage in reducing smoke toxicity.[3]

The selection of the most appropriate **antimony** synergist depends on the specific polymer, the required level of flame retardancy, processing conditions, and the desired physical and aesthetic properties of the final product. The experimental data, though not always directly comparable across different studies, indicates that all three compounds are effective synergists, with each offering a unique profile of properties.

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